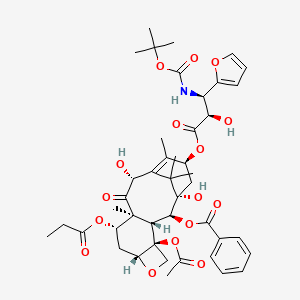

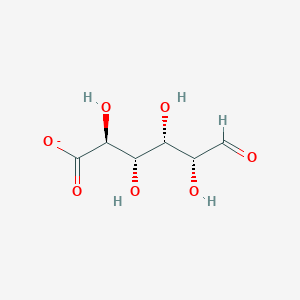

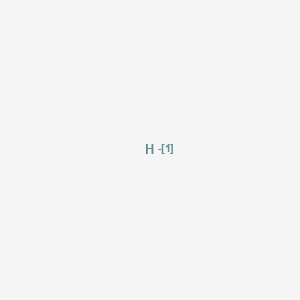

![molecular formula C7H12N6O B1233669 5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide CAS No. 76283-04-0](/img/structure/B1233669.png)

5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide is a man-made form of vitamin B12, also known as methylcobalamin. It is used to treat vitamin B12 deficiency in the body, which is essential for growth, cell reproduction, blood formation, and protein and tissue synthesis. This compound is commonly used to treat anemia, fatigue, and numbness or tingling in the hands and feet .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide can be synthesized through various methods, including the reaction of an electropositive metal with a halogen-substituted hydrocarbon, metal displacement, metathesis, and hydrometallation . For example, the reaction of magnesium with methyl bromide can produce methyl magnesium bromide, which can then be used in further reactions to synthesize methyldic.

Industrial Production Methods: In industrial settings, methyldic is often produced through the esterification of methacrylic acid with methanol. This process involves the oxidation of iso-butylene or tertiary butyl alcohol to methacrolein, which is then further oxidized to methacrylic acid. The methacrylic acid is then esterified with methanol to produce methyldic .

Analyse Chemischer Reaktionen

Types of Reactions: 5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the gas-phase reaction of the methylidyne radical with dimethylacetylene can produce different isomers and intermediates .

Common Reagents and Conditions: Common reagents used in reactions with methyldic include methylidyne radicals, dimethylacetylene, and various metal oxides. The reactions often occur under specific conditions, such as a collision energy of 20.6 kJ mol−1 .

Major Products: The major products formed from reactions involving methyldic include 1-methyl-3-methylenecyclopropene and 1-penten-3-yne .

Wissenschaftliche Forschungsanwendungen

5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is essential for the formation of red blood cells and the absorption of iron in the body. In medicine, methyldic is used to treat vitamin B12 deficiency, anemia, and neuropathic pain . In industry, it is used in the production of polymers and other chemical compounds .

Wirkmechanismus

5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide works by restoring the levels of vitamin B12 in the body, which is crucial for various physiological functions. It acts as a coenzyme in the synthesis of methionine from homocysteine, which is essential for DNA synthesis and repair. This compound also plays a role in the metabolism of fatty acids and amino acids .

Vergleich Mit ähnlichen Verbindungen

5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide is similar to other forms of vitamin B12, such as cyanocobalamin and hydroxocobalamin. methyldic is unique in that it is the most bioavailable form of vitamin B12, meaning it is more easily absorbed and utilized by the body. Other similar compounds include adenosylcobalamin and aquacobalamin .

Eigenschaften

CAS-Nummer |

76283-04-0 |

|---|---|

Molekularformel |

C7H12N6O |

Molekulargewicht |

196.21 g/mol |

IUPAC-Name |

5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide |

InChI |

InChI=1S/C7H12N6O/c1-12(2)11-10-7-5(6(8)14)9-4-13(7)3/h4H,1-3H3,(H2,8,14)/b11-10+ |

InChI-Schlüssel |

RBMPADCBBZIJMK-ZHACJKMWSA-N |

SMILES |

CN1C=NC(=C1N=NN(C)C)C(=O)N |

Isomerische SMILES |

CN1C=NC(=C1/N=N/N(C)C)C(=O)N |

Kanonische SMILES |

CN1C=NC(=C1N=NN(C)C)C(=O)N |

Synonyme |

5-(3,3-dimethyl-1-triazeno)-1-methylimidazole-4-carboxamide methylDIC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

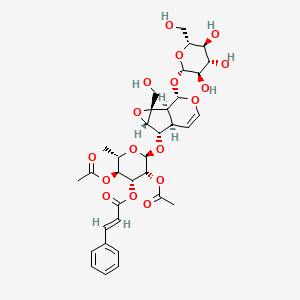

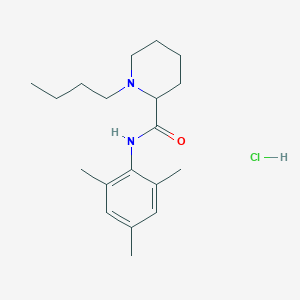

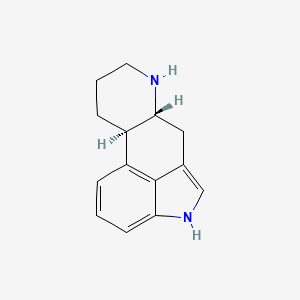

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide](/img/structure/B1233602.png)

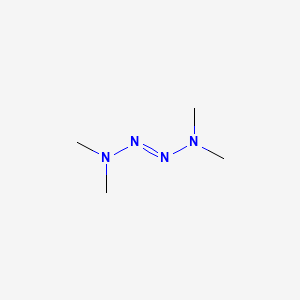

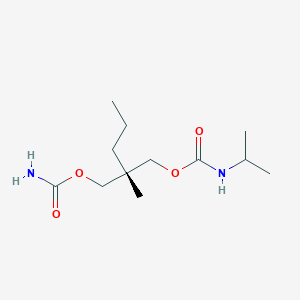

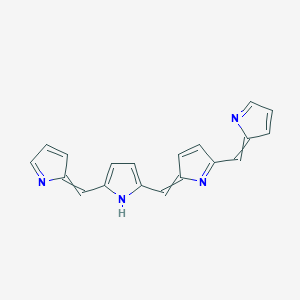

![2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)

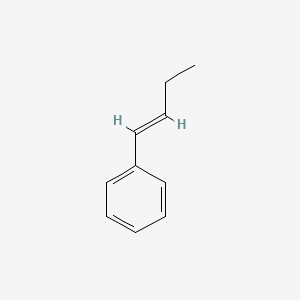

![2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B1233608.png)